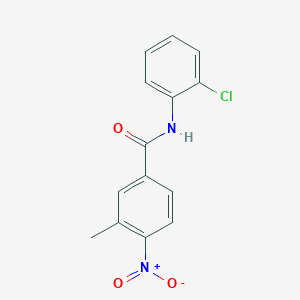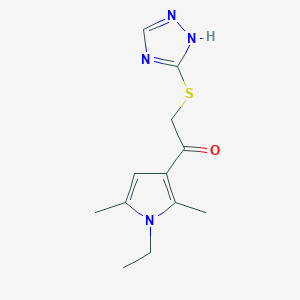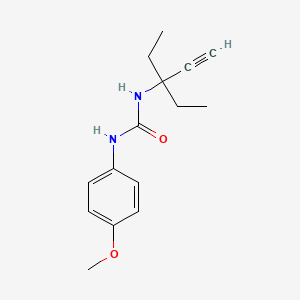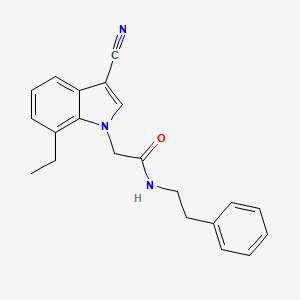
N-(3-acetylphenyl)-N'-(5-chloro-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(5-chloro-2-pyridinyl)thiourea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACT" and is known for its ability to inhibit the growth of cancer cells. In
Applications De Recherche Scientifique
ACT has been found to exhibit potent antitumor activity against various cancer cell lines such as lung, breast, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and resistance to chemotherapy. In addition to its anticancer properties, ACT has been found to possess antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of ACT involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. ACT binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
ACT has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that promote cell death. It also inhibits the expression of certain genes that are involved in cell survival and proliferation. In addition, ACT has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ACT is its high potency against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anticancer drugs. However, its high toxicity and low solubility in aqueous solutions can limit its use in in vivo experiments. Furthermore, the exact mechanism of action of ACT is not fully understood, which requires further investigation.
Orientations Futures
There are several future directions for research on ACT. One potential area of study is the development of new formulations or delivery methods that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ACT, which can help in the selection of patients for clinical trials. Furthermore, the combination of ACT with other anticancer drugs or immunotherapies may enhance its efficacy and reduce the development of drug resistance. Finally, the investigation of the role of ACT in other diseases such as Alzheimer's and Parkinson's disease may uncover new therapeutic targets.
Méthodes De Synthèse
ACT can be synthesized by reacting 3-acetylphenyl isothiocyanate with 5-chloro-2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction yields ACT as a white crystalline solid with a melting point of 238-240°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9(19)10-3-2-4-12(7-10)17-14(20)18-13-6-5-11(15)8-16-13/h2-8H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFTERUZTWRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-chloropyridin-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)




![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
